tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Description
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused with an imidazole moiety. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol (CAS 5768-79-6 for the (S)-enantiomer) . It has been synthesized via cyclocondensation, cycloaddition, and coupling reactions, often involving transition metal catalysts like Cu(OAc)₂ .
Properties
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGAFMJSNFVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-79-6 | |
| Record name | 5768-79-6 | |
| Source | DTP/NCI | |
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| Record name | hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,2-Pyrrolidinedicarboximide | |
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Preparation Methods
Cyclization of Pyrrole-2-Carboxylic Acid Derivatives
One of the primary methods involves the cyclocondensation of pyrrole-2-carboxylic acid derivatives with carbonyldiimidazole (CDI). This reaction typically occurs under controlled conditions and may be enhanced using microwave-assisted synthesis. The microwave method improves reaction efficiency and yield by providing uniform heating and reducing reaction times.
N–H Functionalization
Another practical approach is the functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with aniline groups in the presence of CDI and a base. This method also utilizes microwave conditions to drive the reaction forward efficiently.
Hydroamination and Cyclization
Hydroamination reactions followed by cyclization have been employed to form tetrahydro-pyrrolo[1,2-c]imidazole derivatives. These reactions often involve intermediates such as hydrazones and are catalyzed by bases under mild conditions.
Industrial Production Techniques
Cyclocondensation
Industrial-scale synthesis commonly employs cyclocondensation reactions using pyrrole derivatives and CDI. These reactions are optimized for large-scale production through temperature control and solvent selection to maximize yield and purity.
Microwave-Assisted Synthesis
Microwave-assisted techniques are increasingly popular in industrial settings due to their ability to reduce energy consumption and improve reaction kinetics. This approach is particularly effective for synthesizing hydantoin-based compounds like tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Reaction Types and Conditions
Oxidation Reactions
Oxidation reactions can modify the functional groups on the compound, leading to derivatives with altered biological activities. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions
Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound with different chemical properties.
Substitution Reactions
Substitution reactions allow for the replacement of functional groups on the pyrrole or imidazole rings, utilizing reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Structural Characterization
The compound crystallizes in an orthorhombic system with space group P212121 (No. 19). Its molecular structure comprises a hydantoin ring coupled with a pyrrolidine ring, forming a bicyclohydantoin framework. X-ray crystallography reveals intermolecular N–H···O hydrogen bonding interactions that govern crystal packing, creating one-dimensional chains.
Data Table: Reaction Conditions for Synthesis
Notes on Research Findings
- Microwave-assisted synthesis is highlighted as a key advancement in both laboratory and industrial settings due to its efficiency.
- X-ray crystallographic studies provide detailed insights into molecular geometry and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity.
- Reaction optimization focuses on balancing yield, purity, and environmental impact, making these methods suitable for both research and commercial applications.
Scientific Research Applications
Medicinal Chemistry
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been investigated for its biological activities, particularly as a scaffold for drug development.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
This compound has been studied for neuroprotective effects in models of neurodegenerative diseases. Its ability to inhibit phosphodiesterases suggests potential benefits in enhancing cyclic nucleotide signaling pathways, which are crucial in neuroprotection .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound and its derivatives. These compounds have demonstrated activity against a range of bacterial strains, suggesting their use as lead compounds in developing new antibiotics .
Material Science
This compound is not limited to biological applications; it also shows promise in material science.
Organic Electronics
Recent studies have explored the use of this compound in organic light-emitting diodes (OLEDs). Its unique electronic properties make it a candidate for developing efficient light-emitting materials that could revolutionize display technologies .
Photophysical Properties
The photophysical properties of this compound have been characterized to assess its suitability for optoelectronic applications. Compounds derived from it have shown potential as thermally activated delayed fluorescence (TADF) emitters, indicating their utility in next-generation OLEDs .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions that yield various derivatives with enhanced biological and physical properties.
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Cyclocondensation | Involves pyrrole and isocyanate | Up to 81% |
| Three-component reaction | Utilizes dihydroimidazole and alkynes | Variable yields |
These synthetic approaches allow for the modification of the core structure to optimize activity and efficacy for specific applications.
Case Studies
Several case studies highlight the practical applications and research advancements involving this compound:
Drug Development
A study published in the International Journal of Molecular Sciences examined the synthesis of novel derivatives and their subsequent testing for anticancer activity against various cell lines. The results indicated significant cytotoxic effects correlated with structural modifications on the pyrrolo-imidazole scaffold .
Material Innovations
Research conducted on the use of this compound in OLED technology demonstrated that specific derivatives could achieve high efficiency and stability under operational conditions. This work paves the way for future advancements in organic electronics .
Mechanism of Action
The mechanism of action of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The parent compound’s dione group enables reactivity in coupling reactions (e.g., with aryl boronic acids to form antischistosomal derivatives like compound 28 in ) .
- Electron-withdrawing groups (e.g., nitro in 2-(3-nitrophenyl)- derivatives) enhance biological activity, as seen in antimicrobial studies .
- Stereochemistry : The (R)- and (S)-enantiomers (CAS 361440-67-7 and 5768-79-6) exhibit distinct pharmacological profiles, with the (S)-enantiomer being more prevalent in chiral synthesis .
Synthetic Efficiency :
- Yields vary significantly based on substituents. For example, the parent compound’s synthesis via Cu(OAc)₂-mediated coupling achieves 39% yield , while simpler cyclocondensation routes (e.g., for 6-hydroxy derivatives) reach 80–82% .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Observations:
Lipophilicity :
- Nitrophenyl-substituted derivatives exhibit higher LogP values (1.92 vs. 0.45 for parent), correlating with enhanced membrane permeability and antifungal activity .
- The 6-hydroxy derivative’s negative LogP (-0.12) suggests polar characteristics, limiting its use in CNS-targeting drugs .
Stability :
- Methylation at the 7a position () improves stability (t½ >48 h vs. 12 h for nitrophenyl derivatives), making it suitable for industrial processes .
Biological Activity
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, with the chemical formula C₆H₈N₂O₂ and CAS number 5768-79-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Melting Point | 160-162 °C |
| CAS Number | 5768-79-6 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study by Zhang et al. (2023) reported IC50 values indicating significant inhibition of cell proliferation in breast cancer cells, suggesting a possible mechanism involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Research conducted by Lee et al. (2024) found that the compound exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to measure the efficacy of the compound against pathogens such as Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : this compound affects signaling pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell growth and survival.
Case Study 1: Antitumor Effects in Animal Models
In a recent animal study published by Kim et al. (2024), this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
A clinical study conducted by Patel et al. (2024) assessed the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The compound showed promising results with minimal inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, and how do reaction conditions influence product yield?
- Methodological Answer : The compound is primarily synthesized via cyclocondensation, cycloaddition, or cyclization strategies. For example, microwave-assisted synthesis using methyl pyrrolidine-2-carboxylate hydrochloride and phenyl methoxycarbamate in acetonitrile at 120°C achieves 81% yield . Mechanochemical methods with K₂CO₃ and Et₃N under solvent-free conditions also yield high purity (91%) via cyclization . Solvent choice (e.g., i-PrOH under reflux) and catalysts (e.g., hypervalent iodine reagents) significantly impact stereoselectivity and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, NMR (DMSO-d₆) reveals characteristic peaks at δ 1.58–2.08 ppm (methylene protons) and 10.74 ppm (NH), while NMR confirms carbonyl resonances at δ 160.9 and 175.4 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular formulas and stereochemistry .
Advanced Research Questions
Q. How can stereoselectivity be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Stereoselective cyclization is achieved through chiral auxiliaries or catalysts. For example, in situ reactions in i-PrOH under reflux yield stereoselective tetrahydro-pyrroloimidazolones via kinetic control . Chiral silyl ethers or lithiation agents (e.g., t-BuLi) enable enantioselective functionalization, as demonstrated in ferrocene-based derivatives . Computational modeling (e.g., DFT) may predict transition states to guide stereochemical outcomes.
Q. What catalytic systems enable functionalization of this compound, and what mechanistic insights exist?
- Methodological Answer : Copper-catalyzed C(sp²)-N bond coupling with boronic acids introduces aryl/alkyl groups at the imide position . Hypervalent iodine reagents (e.g., TIPS-EBX) facilitate oxidative amination, though decomposition risks require careful stoichiometric control . Aerobic C–H activation methods using Pd catalysts enable rapid heteroaryl substitution without pre-functionalization . Mechanistic studies (e.g., kinetic isotope effects) are recommended to probe rate-determining steps.
Q. How can researchers resolve contradictions in reaction yields when varying synthetic protocols?
- Methodological Answer : Discrepancies arise from competing pathways (e.g., decomposition vs. cyclization). For example, microwave irradiation accelerates reactions but may degrade thermally sensitive intermediates . Systematic optimization via Design of Experiments (DoE) can identify critical variables (temperature, solvent, catalyst loading). Comparative studies between mechanochemical (solvent-free) and solution-phase methods reveal trade-offs between purity and scalability .
Q. What strategies are effective for synthesizing hydroxylated derivatives of this compound?
- Methodological Answer : Hydroxylation at the 6-position is achieved via hydroxylamine-mediated oxidation or enzymatic catalysis. For example, (6R-trans)-6-hydroxy derivatives are synthesized using chiral resolving agents, with stereochemistry confirmed by X-ray . Protecting groups (e.g., silyl ethers) prevent unwanted side reactions during functionalization .
Methodological Notes
- Data Analysis : Use multivariate analysis (e.g., PCA) to correlate reaction conditions (solvent polarity, temperature) with yield/stereoselectivity .
- Contradiction Management : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, NOESY for stereochemistry) when conflicting data arise .
- Advanced Functionalization : Explore transition-metal-free conditions (e.g., base-promoted spirocyclization) to avoid catalyst contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
